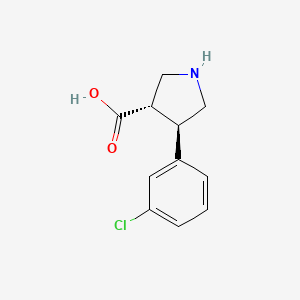

![molecular formula C13H9N3OS B1303102 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 855308-68-8](/img/structure/B1303102.png)

1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

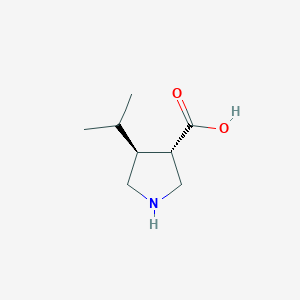

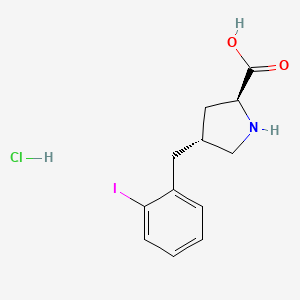

“1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C13H9N3OS . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a pyrimidine ring, which is further attached to a thiophene ring . The molecular weight of the compound is 255.3 .Scientific Research Applications

Radiationless Decay Processes

- Unnatural DNA Base Stability: Pyrrole-2-carbaldehyde (Pa), a component of this compound, forms an unnatural nucleic acid base and is known for its stability in DNA. It's stabilized via van der Waals interaction and shape fitting. Studies on its stability and reactivity, especially upon UV-visible light irradiation, reveal pathways involving out-of-plane modes and excited-state proton transfer, similar to natural pyrimidine bases (Ghosh, Ghosh, & Ghosh, 2021).

Synthetic Applications

- Combinatorial Libraries: The compound is used in synthesizing biaryl compounds and combinatorial libraries. For example, it has been utilized in the parallel solution-phase synthesis of amine and imine compound libraries. This showcases its potential as a versatile template in organic synthesis (Davis, Carroll, & Quinn, 2002).

Chemical Synthesis

- Synthesis of Ethyl Esters: It's involved in the reaction to produce ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids, which can then be transformed into various derivatives. This highlights its role in the synthesis of complex chemical structures (Tumkevicius & Kaminskas, 2003).

Photoreactivity and Photochemistry

- Photochemical Coupling and Medicinal Application: A study demonstrates its use in photochemical coupling to synthesize analogues of undecylprodigiosin, a drug with immunosuppressive properties (D’Auria, Luca, Mauriello, & Racioppi, 1999).

Potential Pharmacological Applications

- Analgesic and Anti-inflammatory Agents: Some derivatives of this compound have shown potential as analgesic and anti-inflammatory agents, highlighting its relevance in pharmaceutical research (Benachenhou et al., 1988).

Materials Science and Magnetism

- Single Molecule Magnets: The compound has been used as a ligand for the coordination of paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

properties

IUPAC Name |

1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYQKKGCVGQDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301187428 |

Source

|

| Record name | 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde | |

CAS RN |

855308-68-8 |

Source

|

| Record name | 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855308-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

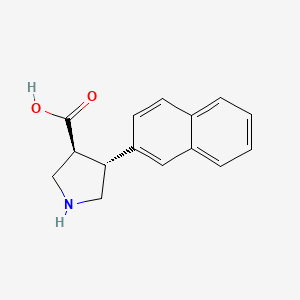

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

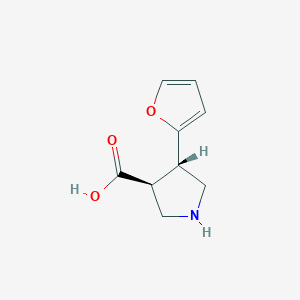

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)